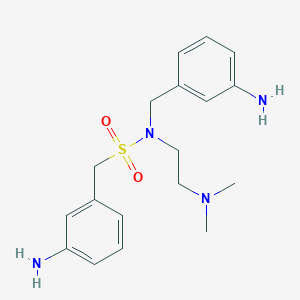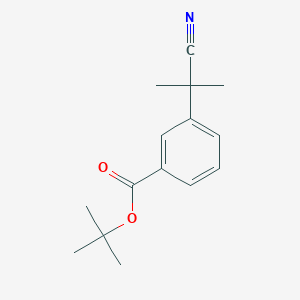
1-(2,6-Dichlorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorobenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the 2,6-dichlorobenzyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the components involved.
Industrial Production Methods: Industrial production of this compound typically involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) . This method allows for the rapid preparation of bis-functionalized azetidines, including those bearing alkyl, allyl, vinyl, and benzyl groups.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorobenzyl)azetidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . These interactions can result in the modulation of various cellular processes, including enzyme inhibition and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichlorobenzyl)azetidine can be compared with other similar compounds, such as:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
Azetidines: Four-membered nitrogen-containing rings with intermediate ring strain and unique reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research into its properties and applications is likely to yield new insights and advancements in these areas.
Eigenschaften
Molekularformel |
C10H11Cl2N |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
1-[(2,6-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
YIOJFBUQLIVDNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)


![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)

![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)




![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
